
Scopoletin
Overview
Description
Scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one) is a coumarin derivative widely distributed in plants such as Erycibe obtusifolia, Artemisia annua, and Melia azedarach . It exhibits diverse biological activities, including acaricidal, antioxidant, anti-inflammatory, neuroprotective, and antifungal properties . Its mechanism of action involves modulation of Ca²⁺-ATPase in mites, inhibition of acetylcholinesterase (AChE), and interaction with nicotinic acetylcholine receptors (nAChRs) to enhance cognitive function . Despite its broad bioactivity, this compound’s efficacy is often lower than synthetic counterparts (e.g., pyridaben for acaricidal activity), prompting structural modifications to improve potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: Scopoletin can be synthesized through several methods. One common method involves the hydroxylation of cinnamates, followed by trans/cis isomerization of the side chain and lactonization . Another method includes the use of 4-coumaroyl-CoA as a biosynthetic precursor .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources using techniques such as Soxhlet extraction, maceration, and supercritical CO2 extraction . These methods are chosen based on the yield and purity required for specific applications.
Chemical Reactions Analysis
Types of Reactions: Scopoletin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of horseradish peroxidase.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and substituted derivatives of this compound .
Scientific Research Applications
Pharmacological Properties
Scopoletin exhibits a wide range of pharmacological activities, which can be categorized as follows:
- Anti-inflammatory : this compound has been shown to suppress inflammation by inhibiting the activation of dendritic cells and reducing pro-inflammatory cytokines. In experimental autoimmune encephalomyelitis models, it significantly decreased disease severity and inflammation in the central nervous system .
- Neuroprotective : Research indicates that this compound may protect against neurodegenerative diseases such as Alzheimer's. It has demonstrated antiamyloidogenic properties, inhibiting the formation of amyloid-beta fibrils and exhibiting dual anticholinesterase activity .
- Antioxidant : this compound's antioxidant properties help mitigate oxidative stress, which is implicated in various chronic diseases. It has been shown to reduce cytotoxicity induced by hydrogen peroxide in cell cultures .
- Anticancer : Studies suggest that this compound possesses anticancer properties, acting as a chemopreventive agent against several types of cancer through mechanisms involving apoptosis and inhibition of tumor growth .
- Antimicrobial : this compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
Case Studies
- Multiple Sclerosis Model :
- Alzheimer's Disease :
- Anxiety Disorders :
Pharmacokinetics
This compound exhibits rapid absorption and extensive metabolism, although it has low bioavailability due to poor solubility in aqueous media. Understanding its pharmacokinetic profile is crucial for optimizing its therapeutic applications .
Data Table: Summary of this compound Applications
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Iso-Scopoletin (6-Hydroxy-7-Methoxycoumarin)
- Structural Difference : Positional isomerism (hydroxyl and methoxy groups swapped at C6 and C7) .
- Bioactivity : While iso-scopoletin shares antioxidant properties, its MS² fragmentation profile and binding interactions differ, leading to lower antifungal and neuroprotective efficacy compared to scopoletin .
- Distinction : this compound’s 7-hydroxy group enhances hydrogen bonding with target proteins (e.g., TcPMCA1 in mites), which is critical for acaricidal activity .
Umbelliferone (7-Hydroxycoumarin)
- Structural Difference : Lacks the methoxy group at C6 present in this compound .
- Bioactivity : Exhibits weaker antioxidant and antifungal effects. For example, this compound’s IC₅₀ against Candida tropicalis biofilms is 50 µg/mL , whereas umbelliferone requires higher concentrations for similar effects .
Coumarin (2H-1-Benzopyran-2-one)
- Structural Difference: No hydroxyl or methoxy substituents .
- Bioactivity : Coumarin shows moderate antibacterial activity (EC₅₀ = 2.67 mM) but lacks this compound’s neuroprotective and anticholinesterase effects .
Table 1: Structural Analogs and Key Bioactivity Differences
Comparison with Functional Analogs
Chalcones (Butein and Isoliquiritigenin)
Rutin and Isoquercetin
- Antioxidant Activity :
Table 2: Functional Analogs and Activity Profiles
Impact of Structural Modifications
- Sulfonate Derivatives : Naphthalenesulfonate-substituted this compound (4j) shows 5× higher acaricidal activity than the parent compound due to enhanced steric interactions with TcPMCA1 .
- Phenolic Ether Derivatives: Alkyl/aromatic substitutions improve electronegativity, increasing binding affinity to Ca²⁺-ATPase .
Biological Activity
Scopoletin , chemically known as 6-methoxy-7-hydroxycoumarin, is a naturally occurring coumarin found in various plants. It has garnered significant attention due to its diverse biological activities , including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article delves into the pharmacological effects of this compound, supported by research findings, data tables, and case studies.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against Candida tropicalis, demonstrating a 68.2% inhibition of biofilm formation at its minimum inhibitory concentration (MIC) . This compound affects the fungal cell wall and plasma membrane sterols, showcasing potential for antifungal drug development.
Anticancer Properties
Research indicates that this compound can modulate multiple molecular pathways involved in cancer progression. It influences key signaling pathways such as AMPK, EGFR, MAPK/ERK, NF-κB, and PI3K/Akt/mTOR . In vitro studies have shown that this compound can induce apoptosis in cancer cells while reducing tumor growth in animal models.
Anti-inflammatory Effects
This compound has been documented to possess anti-inflammatory effects by regulating inflammatory cytokines like TNF-α and IL-6. Its activity in reducing inflammation is crucial for managing chronic diseases associated with inflammation .
Neuroprotective Effects
The compound demonstrates neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease. This compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative diseases .
Antioxidant Activity
As an antioxidant, this compound scavenges free radicals and reduces oxidative stress. This property contributes to its protective effects against various chronic diseases .
Pharmacokinetics and Toxicity
This compound has low bioavailability due to poor solubility in aqueous media; however, it is rapidly absorbed and extensively metabolized in the body . Toxicity studies indicate that this compound is non-toxic to most cell types tested, suggesting a favorable safety profile for therapeutic applications.
Data Table: Summary of Biological Activities
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against multidrug-resistant strains of C. tropicalis. Results showed significant inhibition of both planktonic and biofilm forms of the pathogen, indicating its potential as a therapeutic agent for candidiasis .
Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that this compound treatment led to increased apoptosis in various cancer cell lines. The compound was shown to activate caspase pathways, highlighting its role as a potential anticancer agent .
Study 3: Neuroprotective Mechanism
Research focused on this compound's ability to protect against oxidative stress-induced neuronal damage. The findings suggested that this compound can enhance neuronal survival through its antioxidant properties and modulation of inflammatory responses .
Q & A
Q. What analytical methods are recommended for quantifying scopoletin in plant extracts, and how do their sensitivities compare?
Methodological Answer:
this compound quantification requires precise chromatographic and spectroscopic techniques:
- High-Performance Thin-Layer Chromatography (HPTLC): Used for rapid identification with mobile phases like Toluene:Ethyl Acetate:Methanol (5:4:1), yielding an Rf value of 0.53. Densitometric analysis at 366 nm confirms this compound content (e.g., 0.0076% in Evolvulus alsinoides) .
- High-Performance Liquid Chromatography (HPLC): Provides higher resolution, with this compound yields up to 0.93% in Morinda citrifolia using Soxhlet extraction .
- FTIR and NMR: Validate structural integrity by identifying hydroxyl (─OH) and methoxy (─OCH₃) functional groups .
Table 1: this compound Extraction Yields Across Plant Sources
Plant Species | Method | This compound Content | Reference |
---|---|---|---|
Morinda citrifolia | Soxhlet | 0.93% | |
Artemisia annua | Column Chromatography | 0.3% | |
Evolvulus alsinoides | HPTLC | 0.0076% |
Q. How does this compound exert anti-proliferative effects in cancer cells, and what experimental models validate this?
Methodological Answer:
this compound induces apoptosis and cell cycle arrest via dose-dependent mechanisms:
- Prostate Cancer (LNCaP): At 65.1 µM IC₅₀, this compound increases sub-G0/G1 phase cells (apoptotic population) by 92% after 48 hours, validated via flow cytometry .
- Airway Smooth Muscle Cells (ASMCs): Inhibits PDGF-BB-induced proliferation (20 µM reduces viability by 30%) using CCK-8 assays .
- Experimental Design: Use ANOVA with Tukey’s post-hoc test (p < 0.05) for statistical rigor .
Q. What in silico strategies are effective for predicting this compound’s interaction with viral proteases like SARS-CoV-2 Mpro?
Methodological Answer:
- Molecular Docking: AutoDock Vina 1.1.2 with SARS-CoV-2 Mpro (PDB ID: 6Y84) reveals a binding affinity of −6.9 kcal/mol, comparable to hydroxychloroquine. Visualize results with PyMOL .
- Validation: Follow docking with in vitro protease inhibition assays (e.g., fluorescence-based enzymatic activity tests) .
Table 2: Key Parameters for this compound Docking Studies
Parameter | Value | Reference |
---|---|---|
Target Protein | SARS-CoV-2 Mpro (6Y84) | |
Binding Affinity | −6.9 kcal/mol | |
Control Compound | Hydroxychloroquine |
Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity thresholds across studies?
Methodological Answer:
Discrepancies arise from cell-type specificity and assay conditions:
- Prostate Cancer vs. Neuropharmacology: IC₅₀ values range from 65.1 µM (LNCaP) to ≥450 µg/ml (neurotoxicity in cognitive models). Convert units for cross-study comparison (e.g., 450 µg/ml ≈ 2.3 mM, assuming MW 192.17 g/mol) .
- Standardization: Use MTT/CCK-8 assays with controls (e.g., untreated cells and reference drugs) .
Q. What mechanisms underlie this compound’s modulation of NF-κB in autoimmune encephalomyelitis (EAE)?
Methodological Answer:
- In Vivo Models: EAE mice treated with this compound show reduced CNS inflammation via downregulation of MHC II, CD80/86 on dendritic cells (DCs), and Th1/Th17 polarization .
- Biochemical Assays: Measure NF-κB phosphorylation (Western blot) and cytokine levels (ELISA for TNF-α, IL-17) .
Q. How does this compound’s dual role in ROS scavenging and pro-oxidant effects influence experimental outcomes?
Methodological Answer:
- ROS Scavenging: In Carr-induced edema, this compound upregulates SOD, CAT, and GPx, reducing MDA levels .
- Pro-Oxidant Effects: At high concentrations, this compound may generate ROS, necessitating dose-response assays (e.g., DCFH-DA fluorescence) .
Experimental Workflow:
Induce oxidative stress (e.g., H₂O₂ treatment).
Quantify ROS via fluorometry.
Measure antioxidant enzyme activities spectrophotometrically .
Q. What are the best practices for isolating this compound from plant matrices with high purity?
Methodological Answer:
- Extraction: Use Soxhlet (non-polar solvents) or supercritical CO₂ for thermolabile compounds .
- Purification: Combine column chromatography (silica gel) with recrystallization (ethanol/water) for >95% purity .
Properties
IUPAC Name |
7-hydroxy-6-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODXRVNMMDRFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075368 | |
Record name | Scopoletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid | |
Record name | Scopoletin | |
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Record name | Scopoletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
92-61-5 | |
Record name | Scopoletin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-61-5 | |
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Record name | Scopoletin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092615 | |
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Record name | scopoletin | |
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Record name | Scopoletin | |
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Record name | 7-hydroxy-6-methoxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
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Record name | SCOPOLETIN | |
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Record name | Scopoletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
Record name | Scopoletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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